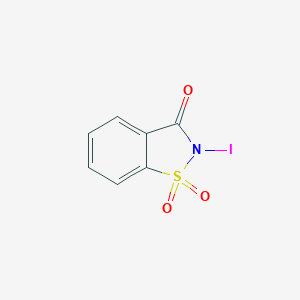

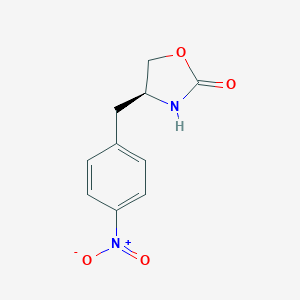

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

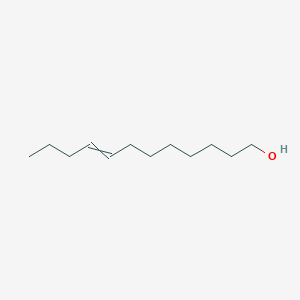

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are heterocyclic chemical compounds containing an oxazole ring fused with a lactam structure. These compounds have been studied for their potential use in various applications, including as intermediates in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been described in the literature. For instance, a high yielding four-step synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine is reported, which is a key intermediate for the preparation of polymer-supported Evans' oxazolidin-2-ones used in solid-supported asymmetric synthesis . Another study describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement steps catalyzed by Sn(OTf)2 . These methods could potentially be adapted for the synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one by incorporating a nitro group at the appropriate step.

Molecular Structure Analysis

Oxazolidin-2-ones, such as the ones synthesized in the studies, have a characteristic molecular structure where the oxazole ring is fused with a lactam moiety. The molecular structure is crucial as it influences the compound's reactivity and the ability to form ordered structures. For example, the 1H NMR spectra of synthesized oligomers suggest that they fold into ordered structures, where the hydrogen of one ring is close to the carbonyl of the next ring . This ordered folding is significant for the compound's function in controlling the formation of peptide bonds.

Chemical Reactions Analysis

The oxazolidin-2-one derivatives are reactive intermediates that can undergo various chemical reactions. The studies do not directly report on the chemical reactions of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, but the reported oligomers and intermediates suggest that these compounds can be used to control the stereochemistry of peptide bond formation . The presence of a nitro group in the (S)-4-(4-Nitrobenzyl)oxazolidin-2-one could also introduce additional reactivity, such as participation in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one are not detailed in the provided papers, the properties of oxazolidin-2-ones in general can be inferred. These compounds are typically solid at room temperature and may exhibit polymorphism. Their solubility in organic solvents and water can vary depending on the substituents present on the oxazole ring. The presence of a nitro group would likely affect the compound's acidity, reactivity, and potentially its solubility due to its electron-withdrawing nature.

Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

Preparation of Optically Active Derivatives : (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is utilized in the synthesis of optically active compounds. Sugiyama, Inoue, and Ishii (2003) demonstrated its use in preparing optically active oxazolidinones, aziridines, and serinol derivatives through mono-O-acylation processes (Sugiyama, Inoue, & Ishii, 2003).

Synthesis of Enantiopure Compounds : Green et al. (2003) described a high-yielding synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine, highlighting the compound's role as a key intermediate in the preparation of polymer-supported Evans' oxazolidin-2-ones (Green et al., 2003).

Synthesis of Functionalized Oxazolidinones : Park et al. (2003) reported the synthesis of enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from aziridine-2-methanols, showcasing the versatility of oxazolidin-2-one derivatives in generating functionalized molecules (Park et al., 2003).

Pharmacological Applications

Antibacterial Activity : Córdova-Guerrero et al. (2014) explored the antibacterial activity of oxazolidin-2-one analogues against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of these compounds in addressing antibiotic resistance (Córdova-Guerrero et al., 2014).

Antitumor Activity : Miyahara, Kamiya, and Maekawa (1981) investigated the antitumor effects of 3-nitroso-2-oxazolidones, highlighting the potential of oxazolidinone derivatives in cancer therapy (Miyahara, Kamiya, & Maekawa, 1981).

Synthesis of Novel Antibacterial Agents : Devi et al. (2013) synthesized various oxazolidinone derivatives and evaluated their antimicrobial properties, further emphasizing the role of these compounds in developing new antibacterial agents (Devi et al., 2013).

Propiedades

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.